5-phenoxy-n-valeric acid chemical properties
5-phenoxy-n-valeric acid chemical properties
An In-depth Technical Guide to 5-Phenoxy-n-valeric Acid: Properties, Synthesis, and Applications for Drug Development Professionals
Introduction
5-Phenoxy-n-valeric acid (CAS No. 7170-40-3) is a bifunctional organic molecule characterized by a terminal carboxylic acid and a phenoxy group linked by a five-carbon aliphatic chain.[1][2] This unique structure, combining a hydrophilic acidic head with a hydrophobic aromatic tail, makes it a molecule of significant interest in medicinal chemistry and materials science. As a derivative of valeric acid, it belongs to a class of compounds that have seen diverse applications, from metabolic biomarkers to precursors for polymers and pharmaceuticals.[3][4]
This guide provides a comprehensive technical overview of 5-phenoxy-n-valeric acid for researchers, scientists, and drug development professionals. It delves into its core chemical properties, spectroscopic signature, solubility, reactivity, and potential applications, with a focus on providing field-proven insights and the causality behind experimental choices.
Core Chemical Identity and Properties
The foundational step in utilizing any chemical is a thorough understanding of its fundamental properties. 5-Phenoxy-n-valeric acid is a white to off-white crystalline powder under standard conditions.[1] Its identity is defined by the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1]
The structure features a carboxylic acid group, which is the primary site of reactivity for derivatization, and a stable phenoxy ether linkage. This combination dictates its physical and chemical behavior.
Caption: Chemical structure of 5-Phenoxy-n-valeric acid.
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7170-40-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [1] |
| pKa | 4.66 ± 0.10 (Predicted) | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of a compound.[6] While specific spectra for 5-phenoxy-n-valeric acid are not provided in the search results, its structure allows for the confident prediction of key diagnostic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the δ 6.8-7.3 ppm range), the methylene protons of the aliphatic chain, and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm). The protons on the carbon adjacent to the ether oxygen (C5-H) would be shifted downfield compared to the other methylene groups due to the oxygen's deshielding effect.
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¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the aromatic carbons, the five distinct carbons of the aliphatic chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the δ 170-180 ppm range).
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[6] Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching vibrations for the ether linkage (around 1200-1250 cm⁻¹). The region below 1600 cm⁻¹ is known as the fingerprint region and can be used for direct comparison with a reference spectrum.[6]
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Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M+) corresponding to the compound's molecular weight, aiding in its identification.[6] High-resolution mass spectrometry can confirm the molecular formula.
Solubility and Physicochemical Behavior
The solubility of a compound is a critical parameter in drug development, influencing formulation, absorption, and distribution.[7] 5-Phenoxy-n-valeric acid's structure imparts amphiphilic character.
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Hydrophobic Character: The phenoxy group is hydrophobic, which limits solubility in aqueous media.[8]
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Hydrophilic Character: The carboxylic acid group is polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[8]
This duality results in limited solubility in pure water but good solubility in many organic solvents like methanol, ethanol, and DMSO.
The pH of the medium significantly impacts its aqueous solubility.[8]
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In acidic conditions (pH < pKa): The carboxylic acid is protonated (-COOH), making the molecule neutral and less water-soluble.
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In basic conditions (pH > pKa): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged form is significantly more soluble in water due to ion-dipole interactions.
This pH-dependent behavior is a key consideration for designing drug delivery systems and predicting gastrointestinal absorption.[7]
Synthesis and Reactivity
Understanding the synthesis and reactivity of 5-phenoxy-n-valeric acid is essential for its application as a building block or intermediate.
Plausible Synthetic Pathway
While specific synthesis protocols for 5-phenoxy-n-valeric acid were not detailed in the search results, a common and logical approach would be the Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.
Caption: Plausible Williamson ether synthesis workflow for 5-phenoxy-n-valeric acid.
Causality in Experimental Design:
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Phenoxide Formation: Phenol is deprotonated with a strong base like sodium hydroxide (NaOH) or sodium hydride (NaH) to form the highly nucleophilic sodium phenoxide. The choice of base depends on the desired reaction conditions; NaH is used in anhydrous solvents for a more vigorous reaction.
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Nucleophilic Substitution: The phenoxide then displaces a halide (e.g., bromide) from a five-carbon chain bearing a carboxylic acid, such as 5-bromovaleric acid.[9] This step is a classic Sₙ2 reaction. To prevent the acidic proton of the carboxylic acid from interfering with the phenoxide nucleophile, it is often strategic to use an ester of 5-bromovaleric acid (e.g., the ethyl ester). The reaction would then be followed by a final hydrolysis step to convert the ester back to the carboxylic acid.
Core Reactivity
The reactivity of 5-phenoxy-n-valeric acid is dominated by its carboxylic acid functional group. This group is a versatile handle for a wide range of chemical transformations.
Caption: Key reactions of the carboxylic acid moiety in 5-phenoxy-n-valeric acid.
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Esterification: It readily reacts with alcohols under acidic catalysis to form esters.
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Amidation: It can be coupled with amines to form amides, a fundamental reaction in peptide synthesis and the creation of many active pharmaceutical ingredients (APIs). This often requires activating the carboxylic acid, for example, by converting it into an acyl chloride or using standard peptide coupling reagents (e.g., DCC, EDC).
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Reduction: The carboxylic acid can be reduced to a primary alcohol (5-phenoxypentan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Relevance in Drug Discovery and Development
Valeric acid derivatives are valuable tools in drug discovery.[10][11] 5-Phenoxy-n-valeric acid, with its distinct functional groups, can serve several roles:
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Linker/Spacer Molecule: In bioconjugation, the five-carbon chain acts as a flexible spacer to connect a drug molecule to another entity, such as a targeting ligand, a polymer (like PEG), or a nanoparticle.[10] The carboxylic acid provides the attachment point for conjugation.
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Building Block for New Chemical Entities (NCEs): The molecule can be used as a starting material or intermediate in the synthesis of more complex drug candidates. The phenoxy group can be part of a pharmacophore that interacts with a biological target, while the carboxylic acid allows for synthetic elaboration. Phenoxy derivatives themselves have been investigated for a range of pharmacological activities, including anti-mycobacterial properties.[12]
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Prodrug Synthesis: The carboxylic acid can be esterified to create a prodrug. This strategy is often used to improve the lipophilicity of a parent drug, thereby enhancing its absorption and oral bioavailability. The ester is later cleaved in vivo by metabolic enzymes to release the active drug.
The predicted pKa of ~4.66 is significant; as a weak acid, its ionization state will change as it moves through the varying pH environments of the gastrointestinal tract, which is a critical factor for oral drug absorption models.[1][7]
Safety, Handling, and Storage
Proper handling is crucial for laboratory safety. While a specific safety data sheet (SDS) for 5-phenoxy-n-valeric acid was not found, data for the structurally similar 5-phenylvaleric acid indicates it should be handled with care.
-
Hazards: May cause skin and serious eye irritation. It is advisable to avoid breathing dust and to wash hands thoroughly after handling.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[13][14] If dust generation is likely, use a dust respirator.[15]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, dark, and dry place in a tightly closed container.[13] Keep away from incompatible materials such as strong oxidizing agents.[17]
Conclusion
5-Phenoxy-n-valeric acid is a versatile chemical building block with significant potential for researchers in drug discovery and development. Its combination of a reactive carboxylic acid handle and a stable phenoxy moiety, along with its defined physicochemical properties, makes it an attractive linker, spacer, and synthetic intermediate. A thorough understanding of its properties—from solubility and pKa to its spectroscopic signatures and reactivity—is paramount for its effective and safe utilization in the synthesis of novel therapeutics and advanced biomaterials.
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